N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-5-bromofuran-2-carboxamide
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .
Synthesis Analysis
A novel series of eleven 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines has been prepared from synthesized 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones . N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as catalyst gave 4-(1H-imidazol-1-yl) benzaldehyde . Each chalcone on further reaction with guanidine hydrochloride resulted in title compounds .Molecular Structure Analysis
The molecular structure of imidazole-containing compounds is based on a pyrimidine scaffold . Pyrimidine ring system is present in pyrimidine and purine bases of DNA and RNA . In purines, both pyrimidine as well as imidazole rings are fused together .Chemical Reactions Analysis
The reaction was performed by adding 4-(1H-Imidazol-1-yl)benzaldehyde 1, 4′-methylacetophenone 2, and methanol to a round bottom flask at room temperature . Aqueous NaOH was added and allowed to stir for 2 h . The crude product was recrystallized in hot methanol resulting in a yield of 75% .Physical and Chemical Properties Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Antiprotozoal Agents
Research on similar compounds has identified their potential as novel antiprotozoal agents. For example, studies on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have shown strong DNA affinities and in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, indicating their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, showcasing the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016).
Antiviral Activity
Another area of research has focused on the development of inhibitors against human rhinovirus, with the synthesis of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines demonstrating antiviral activity, highlighting the potential of imidazo[1,2-a]pyridines in antiviral therapy (Hamdouchi et al., 1999).
Heterocyclic Synthesis
The synthesis of novel heterocyclic compounds, such as pyrazolothienopyrimidines and imidazopyrazolothienopyrimidines, from amino thienopyrazole carboxamides demonstrates the compound's role in facilitating the exploration of new chemical spaces for potential therapeutic applications (Zaki et al., 2015).
Antibacterial Applications
The creation of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity further exemplify the medical research potential of these compounds. This research contributes to the ongoing search for new antimicrobial agents to combat resistant bacterial strains (Rahmouni et al., 2014).
Mechanism of Action
Target of Action
The compound, also known as 5-bromo-N-(4-{[6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl]amino}phenyl)furan-2-carboxamide, is a derivative of imidazole . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral properties
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its therapeutic effects.
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities . These interactions can lead to downstream effects that contribute to the compound’s therapeutic effects.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, potentially leading to various molecular and cellular effects .
Safety and Hazards
Future Directions
Imidazole has become an important synthon in the development of new drugs . With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study . There is a great importance of heterocyclic ring containing drugs , and there is a necessity for the development of a new drug that overcomes the AMR problems .
Properties
IUPAC Name |
5-bromo-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2/c1-12-22-17(10-18(23-12)26-9-8-21-11-26)24-13-2-4-14(5-3-13)25-19(27)15-6-7-16(20)28-15/h2-11H,1H3,(H,25,27)(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCHGDOXMRJJBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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